CB2 Cannabinoid Receptor Affinity – Class‑Level SAR Inference for 2‑Methyl‑N‑isobutyl Analog
No direct binding data exist for CAS 852368‑63‑9. However, the Pasquini et al. (2012) series provides a robust class‑level SAR framework: introduction of a 2‑methyl group on the indole ring of oxalylamide derivatives generally reduces CB2 affinity compared to the unsubstituted parent, while N‑alkyl chain branching modulates selectivity over CB1 [REFS‑1]. The closest published comparator is compound 10a (indol‑3‑yl‑2‑oxoacetamide with an N‑(1‑adamantyl) substituent), which displayed a CB2 Ki of 0.37 nM and >1000‑fold selectivity over CB1. The N‑isobutyl substitution in CAS 852368‑63‑9 is less bulky and more flexible, which, by analogy with the acetamide sub‑series, would be expected to yield intermediate CB2 affinity (likely low‑micromolar to high‑nanomolar range) and moderate selectivity [REFS‑1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Compound 10a (N‑(1‑adamantyl) analog): CB2 Ki = 0.37 nM; unsubstituted indole‑oxalylamide parent: CB2 Ki = 377 nM |
| Quantified Difference | Predicted to lie between 377 nM and 0.37 nM based on class SAR; exact value unknown |
| Conditions | Radioligand binding assay using [³H]CP‑55,940 on membranes from CHO cells stably expressing human CB2 receptor |
Why This Matters
This class‑level inference highlights that even closely related indole oxoacetamides can differ >1000‑fold in potency; a user requiring a defined CB2 affinity range cannot assume CAS 852368‑63‑9 matches any published analog without direct measurement.
- [1] Pasquini S, Mugnaini C, Ligresti A, et al. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012;55(12):6103-6115. doi:10.1021/jm300438y View Source
